Cas no 97259-70-6 (Benzenamine,N-(2-butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]-)

Benzenamine,N-(2-butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]- structure
97259-70-6 structure
Product name:Benzenamine,N-(2-butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]-
CAS No:97259-70-6
MF:C17H23N5O3S
MW:377.46122
CID:808612
PubChem ID:3024797

Benzenamine,N-(2-butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(2-butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]-
    • N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline
    • N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
    • N-(2-Butoxyethyl)-N-ethyl-4-((5-nitro-2-thiazolyl)azo)aniline
    • 97259-70-6
    • N-(2-Butoxyethyl)-N-ethyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]benzenamine
    • DTXSID901149678
    • NS00065406
    • EINECS 306-432-9
    • Inchi: InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3
    • InChI Key: CDNQZZFCKSPREX-UHFFFAOYSA-N
    • SMILES: CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 377.152
  • Monoisotopic Mass: 377.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.8
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 533.3°Cat760mmHg
  • Flash Point: 276.3°C
  • Refractive Index: 1.608

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